4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid
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Overview
Description
4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Amidation: The brominated indole is reacted with 3-bromopropionyl chloride to form the corresponding amide.
Coupling with Butanoic Acid: The final step involves coupling the amide with butanoic acid under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid can be compared with other indole derivatives, such as:
4-(1H-Indol-3-yl)butanoic acid: This compound lacks the bromine atom and the propanoyl group, making it less versatile in certain chemical reactions.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have different substituents on the indole ring, leading to variations in their biological activities.
Properties
Molecular Formula |
C15H17BrN2O3 |
---|---|
Molecular Weight |
353.21 g/mol |
IUPAC Name |
4-[3-(4-bromoindol-1-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C15H17BrN2O3/c16-12-3-1-4-13-11(12)6-9-18(13)10-7-14(19)17-8-2-5-15(20)21/h1,3-4,6,9H,2,5,7-8,10H2,(H,17,19)(H,20,21) |
InChI Key |
KRWDIVZDYBXOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
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